Cas no 851382-96-2 (1H-Indole-7-carboximidamide)

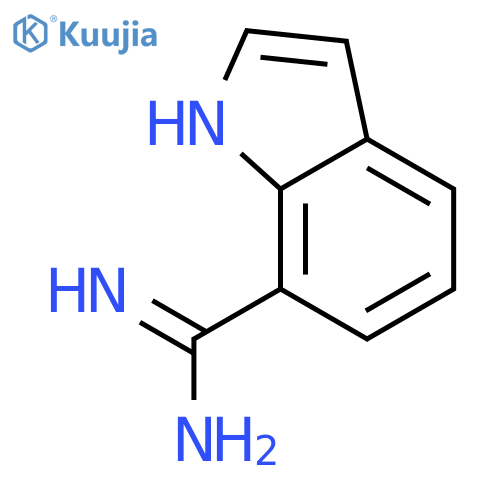

1H-Indole-7-carboximidamide structure

商品名:1H-Indole-7-carboximidamide

1H-Indole-7-carboximidamide 化学的及び物理的性質

名前と識別子

-

- 1H-Indole-7-carboximidamide

- 851382-96-2

- EN300-1828023

- SCHEMBL6508557

-

- インチ: InChI=1S/C9H9N3/c10-9(11)7-3-1-2-6-4-5-12-8(6)7/h1-5,12H,(H3,10,11)

- InChIKey: YRZPNAYFJIGQFS-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 159.079647300Da

- どういたいしつりょう: 159.079647300Da

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 190

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 65.7Ų

1H-Indole-7-carboximidamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1828023-10.0g |

1H-indole-7-carboximidamide |

851382-96-2 | 10g |

$4236.0 | 2023-06-02 | ||

| Enamine | EN300-1828023-0.1g |

1H-indole-7-carboximidamide |

851382-96-2 | 0.1g |

$867.0 | 2023-09-19 | ||

| Enamine | EN300-1828023-0.25g |

1H-indole-7-carboximidamide |

851382-96-2 | 0.25g |

$906.0 | 2023-09-19 | ||

| Enamine | EN300-1828023-5g |

1H-indole-7-carboximidamide |

851382-96-2 | 5g |

$2858.0 | 2023-09-19 | ||

| Enamine | EN300-1828023-10g |

1H-indole-7-carboximidamide |

851382-96-2 | 10g |

$4236.0 | 2023-09-19 | ||

| Enamine | EN300-1828023-0.5g |

1H-indole-7-carboximidamide |

851382-96-2 | 0.5g |

$946.0 | 2023-09-19 | ||

| Enamine | EN300-1828023-1.0g |

1H-indole-7-carboximidamide |

851382-96-2 | 1g |

$986.0 | 2023-06-02 | ||

| Enamine | EN300-1828023-2.5g |

1H-indole-7-carboximidamide |

851382-96-2 | 2.5g |

$1931.0 | 2023-09-19 | ||

| Enamine | EN300-1828023-0.05g |

1H-indole-7-carboximidamide |

851382-96-2 | 0.05g |

$827.0 | 2023-09-19 | ||

| Enamine | EN300-1828023-5.0g |

1H-indole-7-carboximidamide |

851382-96-2 | 5g |

$2858.0 | 2023-06-02 |

1H-Indole-7-carboximidamide 関連文献

-

Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

851382-96-2 (1H-Indole-7-carboximidamide) 関連製品

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量